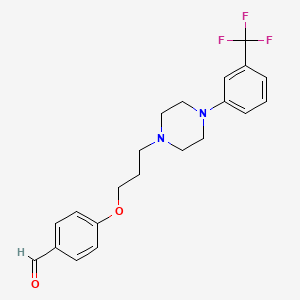
2-Amino-4-methylpentan-3-one--hydrogen chloride (1/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-4-methylpentan-3-one–hydrogen chloride (1/1) is a chemical compound that belongs to the class of amines. It is characterized by the presence of an amino group (-NH2) and a ketone group (-C=O) within its molecular structure. This compound is often used in various chemical reactions and has applications in different scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-methylpentan-3-one–hydrogen chloride (1/1) typically involves the reaction of 4-methylpentan-3-one with ammonia or an amine under specific conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more complex processes, including the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. The exact methods can vary depending on the specific requirements and the scale of production.
化学反応の分析
Types of Reactions
2-Amino-4-methylpentan-3-one–hydrogen chloride (1/1) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The amino group can participate in substitution reactions with other chemical groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
科学的研究の応用
2-Amino-4-methylpentan-3-one–hydrogen chloride (1/1) has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: The compound is used in the production of various chemical products and intermediates.
作用機序
The mechanism of action of 2-Amino-4-methylpentan-3-one–hydrogen chloride (1/1) involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and participate in nucleophilic reactions, while the ketone group can undergo various chemical transformations. These interactions can affect the compound’s reactivity and its role in different chemical and biological processes.
類似化合物との比較
Similar Compounds
2-Amino-4-methylpentan-1-ol: This compound has a similar structure but contains an alcohol group instead of a ketone group.
4-Methylpentan-3-one: This compound lacks the amino group and is primarily used as a solvent and intermediate in organic synthesis.
Uniqueness
2-Amino-4-methylpentan-3-one–hydrogen chloride (1/1) is unique due to the presence of both an amino group and a ketone group, which allows it to participate in a wide range of chemical reactions and makes it versatile in various applications.
特性
CAS番号 |
79851-67-5 |
|---|---|
分子式 |
C6H14ClNO |
分子量 |
151.63 g/mol |
IUPAC名 |
2-amino-4-methylpentan-3-one;hydrochloride |
InChI |
InChI=1S/C6H13NO.ClH/c1-4(2)6(8)5(3)7;/h4-5H,7H2,1-3H3;1H |
InChIキー |
QFFNYBIEOFRFNU-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(=O)C(C)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzoic acid, 2-[[4-chloro-6-[[8-hydroxy-3,6-disulfo-7-[(1-sulfo-2-naphthalenyl)azo]-1-naphthalenyl]amino]-1,3,5-triazin-2-yl]amino]-5-sulfo-(sodium salt](/img/structure/B14419927.png)
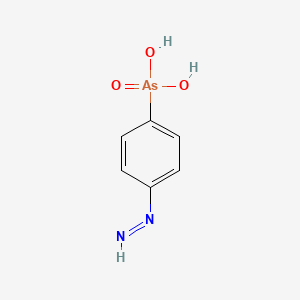
![1-Chloro-4-[1-(4-chlorophenyl)-2-nitroethyl]benzene](/img/structure/B14419937.png)

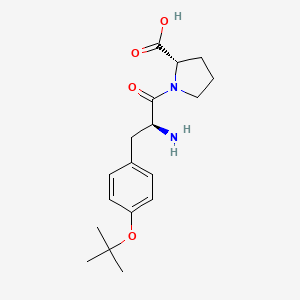
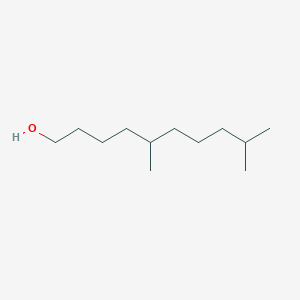
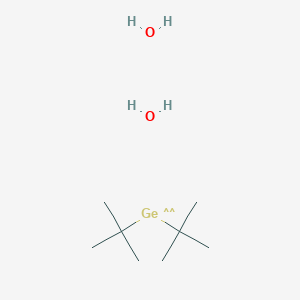
![1-[4-Nitro-2-(trifluoromethyl)phenoxy]naphthalene](/img/structure/B14419955.png)


![S-Methyl [3-chloro-4-(phenylsulfanyl)phenyl]carbamothioate](/img/structure/B14419976.png)


